Halopemide

Catalog No.
S529745
CAS No.
59831-65-1
M.F
C21H22ClFN4O2
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halopemide

CAS Number

59831-65-1

Product Name

Halopemide

IUPAC Name

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Molecular Formula

C21H22ClFN4O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)

InChI Key

NBHPRWLFLUBAIE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Halopemide; NSC 354856; NSC-354856; NSC354856; R34301; R-34301; R 34301;

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

The exact mass of the compound Halopemide is 416.1415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Halopemide (CAS 59831-65-1) is a dual phospholipase D (PLD1 and PLD2) inhibitor and dopamine D2 receptor antagonist that has become a critical benchmark compound in lipid signaling and neuropharmacology. Originally developed and clinically evaluated as a psychotropic agent, its well-documented in vivo pharmacokinetic profile and structural versatility make it a highly sought-after precursor and reference standard for medicinal chemistry workflows[1]. Unlike non-specific agents that merely alter lipid product formation, halopemide directly binds and inhibits the PLD enzyme, providing a robust, reproducible pharmacological tool for investigating phosphatidic acid (PA) signaling pathways in cancer invasiveness, inflammation, and neurobiology .

Substituting halopemide with generic primary alcohols (e.g., 1-butanol) or classic butyrophenone neuroleptics (e.g., haloperidol) fundamentally compromises experimental integrity in lipid signaling workflows. Primary alcohols are merely indirect transphosphatidylation agents; they do not halt Phospholipase D (PLD) catalytic turnover, but rather divert it to form lipid artifacts like phosphatidylbutanol, which confounds downstream analysis[1]. Conversely, while haloperidol shares some structural similarities and dopamine antagonism, it lacks the specific PLD1/2 inhibitory action required for targeted lipid signaling blockade [2]. For researchers and medicinal chemists requiring a direct, dual PLD enzyme inhibitor with a clinically validated pharmacokinetic baseline, exact procurement of halopemide is strictly necessary.

Direct Dual PLD1/PLD2 Enzymatic Inhibition vs. Indirect Alcohols

In standard biochemical assays, halopemide functions as a direct, dual inhibitor of both PLD1 and PLD2, demonstrating in vitro IC50 values of 220 nM and 310 nM, respectively . In contrast, classic indirect inhibitors like 1-butanol do not inhibit the PLD enzyme itself; instead, they compete with water as a nucleophile to form phosphatidylbutanol, failing to halt the catalytic depletion of phosphatidylcholine [1]. This makes halopemide a necessary pharmacological tool for genuinely arresting PLD activity without introducing lipid artifacts.

Evidence DimensionPLD Catalytic Inhibition Mechanism
Target Compound DataDirect inhibition (PLD1 IC50 = 220 nM; PLD2 IC50 = 310 nM)
Comparator Or Baseline1-butanol (0% direct enzyme inhibition; acts via transphosphatidylation)
Quantified DifferenceComplete shift from indirect product diversion to direct enzymatic blockade
ConditionsIn vitro biochemical PLD reconstitution assay

Procuring halopemide is critical for researchers who need to completely shut down PLD enzymatic turnover rather than merely altering its downstream lipid products.

Baseline Scaffold for Isoform-Selective PLD Inhibitor Development

Halopemide serves as the foundational structural precursor and reference standard for synthesizing next-generation PLD inhibitors. While advanced derivatives like VU0364739 achieve extreme potency (e.g., cellular PLD2 IC50 = 20 nM), halopemide provides the essential unoptimized dual-inhibition baseline (cellular PLD2 IC50 ~300 nM) required to validate structure-activity relationship (SAR) models [1]. Its specific benzimidazolone and fluorophenyl amide moieties act as the reference coordinates for matrix library synthesis [2].

Evidence DimensionCellular PLD2 Inhibition (SAR Baseline)
Target Compound DataHalopemide (Cellular PLD2 IC50 ~ 300 nM)
Comparator Or BaselineAdvanced derivative VU0364739 (Cellular PLD2 IC50 = 20 nM)
Quantified Difference~15-fold potency differential defining the SAR optimization window
ConditionsCellular PLD2 inhibition assay (e.g., Calu-1 or HEK cells)

Medicinal chemists must procure halopemide as the mandatory baseline control to accurately quantify potency and selectivity gains in newly synthesized PLD analog libraries.

In Vivo DMPK Viability and CNS Penetrance vs. Early HTS Hits

Unlike many high-throughput screening (HTS) hits that fail in vivo due to poor bioavailability, halopemide possesses a highly validated pharmacokinetic profile with proven CNS penetrance. Originally evaluated in clinical trials as a psychotropic agent, halopemide achieves sufficient plasma concentrations to inhibit PLD1/2 in vivo while maintaining a much higher safety threshold against extrapyramidal toxicity compared to classic butyrophenones (halopemide ED50 for apomorphine-induced vomiting = 147 mg/kg vs. haloperidol = 3 mg/kg)[1].

Evidence DimensionNeurological Side Effect Threshold (ED50)
Target Compound DataHalopemide (ED50 = 147 mg/kg)
Comparator Or BaselineHaloperidol (ED50 = 3 mg/kg)
Quantified Difference49-fold higher threshold for inducing neurological side effects
ConditionsApomorphine-induced vomiting model in vivo

For translational in vivo studies, halopemide offers a rare combination of direct PLD inhibition and clinically validated CNS bioavailability, minimizing the risk of systemic toxicity artifacts.

Reference Standard for Diversity-Oriented Synthesis (DOS)

Halopemide is the mandatory baseline control for medicinal chemistry workflows developing isoform-selective PLD inhibitors. Its specific benzimidazolone and fluorophenyl amide moieties serve as the structural starting point for matrix library synthesis, allowing researchers to accurately quantify SAR improvements in potency and selectivity [1].

Direct Enzymatic Blockade in Cell-Based Assays

In cellular assays evaluating vesicle transport, proliferation, or migration, halopemide replaces indirect transphosphatidylation agents (like 1-butanol). Procuring halopemide ensures true cessation of PLD catalytic activity and prevents the confounding accumulation of artificial lipid products, ensuring high assay reproducibility [2].

In Vivo Lipid Signaling Modulation

Thanks to its extensive clinical trial history and established DMPK profile, halopemide is uniquely suited for translational animal models. It allows researchers to achieve effective in vivo PLD1/2 inhibition with a significantly wider safety margin against severe extrapyramidal side effects compared to classic butyrophenones [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

416.1415318 Da

Monoisotopic Mass

416.1415318 Da

Heavy Atom Count

29

LogP

4.63 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65Q28TV0ZY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59831-65-1

Wikipedia

Halopemide

Dates

Last modified: 08-15-2023
1: Chevalier F, Carrera LC, Nussaume L, Maréchal E. Chemical Genetics in Dissecting Membrane Glycerolipid Functions. Subcell Biochem. 2016;86:159-75. doi: 10.1007/978-3-319-25979-6_7. Review. PubMed PMID: 27023235.
2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931.
3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925.
4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638.

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